molecular formula C17H16N2O3 B3082684 Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate CAS No. 1133452-69-3

Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate

Cat. No.: B3082684
CAS No.: 1133452-69-3
M. Wt: 296.32 g/mol
InChI Key: QZKINGDAYQGVJU-UHFFFAOYSA-N
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Description

Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a cyano group, and a methoxyphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-[cyano(4-methoxyphenyl)methyl]amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions at other functional groups.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Benzyl N-[cyano(4-hydroxyphenyl)methyl]carbamate
  • Benzyl N-[cyano(4-chlorophenyl)methyl]carbamate
  • Benzyl N-[cyano(4-nitrophenyl)methyl]carbamate

Comparison: Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with molecular targets. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

benzyl N-[cyano-(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-15-9-7-14(8-10-15)16(11-18)19-17(20)22-12-13-5-3-2-4-6-13/h2-10,16H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKINGDAYQGVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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